molecular formula C20H15BO2 B8330761 B-[3-(9-Phenanthrenyl)phenyl]boronic acid

B-[3-(9-Phenanthrenyl)phenyl]boronic acid

Cat. No.: B8330761
M. Wt: 298.1 g/mol
InChI Key: NGZGJCQVEUFTHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[3-(9-Phenanthrenyl)phenyl]boronic acid typically involves the reaction of 9-bromo-phenanthrene with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

B-[3-(9-Phenanthrenyl)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or other organic solvents.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[3-(9-Phenanthrenyl)phenyl]boronic acid is unique due to the presence of the phenanthrene ring, which imparts additional steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of complex organic molecules .

Properties

Molecular Formula

C20H15BO2

Molecular Weight

298.1 g/mol

IUPAC Name

(3-phenanthren-9-ylphenyl)boronic acid

InChI

InChI=1S/C20H15BO2/c22-21(23)16-8-5-7-14(12-16)20-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)20/h1-13,22-23H

InChI Key

NGZGJCQVEUFTHA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In argon atmosphere, a liquid mixture of 15.45 g (46.4 mmol) of 9-(3-bromophenyl)phenanthrene and 150 ml of dry THF was cooled to −60° C., and 35.9 ml (55.6 mmol) of a 1.55 M hexane solution of n-butyllithium was added dropwise under stirring. Then, the reaction mixture was stirred at −60° C. for 2 h. The reaction solution was cooled again to −60° C., and 26.2 g (139 mol) of triisopropyl borate was added dropwise. The reaction mixture was heated up to room temperature, stirred for one hour, and left standing overnight. The solvent was removed by distillation under reduced pressure to concentrate the reaction mixture. The concentrated reaction mixture was cooled to 0° C., added with hydrochloric acid, and stirred at room temperature for one hour. After the reaction, dichloromethane was added to the reaction mixture, and the aqueous phase was removed. The organic phase was dried over sodium sulfate, and then the solvent was removed by distillation under reduced pressure. The residue was purified by silica gel chromatography to obtain 13.4 g (yield: 67%) of 3-(9-phenanthrenyl)phenylboronic acid.
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Synthesis routes and methods II

Procedure details

Under an argon gas atmosphere, a mixture of 15.45 g (46.4 mmol) of 9-(3-bromophenyl)phenanthrene and 150 mL of dehydrated THF was cooled down to −60 degrees C., and added with 35.9 mL (55.6 mmol) of hexane solution of 1.55M n-butyllithium in drops while being stirred. Then, the reaction mixture was stirred for two hours at −60 degrees C. The reaction solution was added with 26.2 g (139 mol) of triisopropyl borate in drops at −60 degrees C. Subsequently, the reaction mixture was warmed up to room temperature, and stirred for one hour. Then, the reaction mixture was left for a night. The solvent was distilled away under reduced pressure, such that the reaction mixture was condensed. The reaction mixture was cooled down to 0 degree C. to be further added with solution of hydrochloric acid, and then stirred for one hour at room temperature. After the reaction, the reaction mixture was further added with dichloromethane, so that aqueous phase thereof was eliminated. After organic phase thereof was dried with magnesium sulfate, the solvent was distilled away under reduced pressure. Residue thereof was refined by silica-gel column chromatography, such that 13.4 g of 3-(9-phenanthrenyl)phenylboronic acid was obtained with an yield of 67%.
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15.45 g
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150 mL
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